molecular formula C9H7ClN2O2S2 B2505968 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 339008-83-2

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2505968
CAS No.: 339008-83-2
M. Wt: 274.74
InChI Key: MYMMXLMFDKFSJX-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities . They have been associated with antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Mode of Action

It is known that the 1,3,4-thiadiazole moiety, which is part of the compound’s structure, often displays interesting bioactivities . The presence of the sulfonyl functionality is confirmed by two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 .

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors, influencing a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as sulfonamide derivatives, have been extensively studied . These studies could provide a basis for understanding the potential ADME properties of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.

Result of Action

Similar compounds have been reported to possess certain anti-tobacco mosaic virus activity . This suggests that this compound could potentially have antiviral properties.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For instance, temperature was found to be a critical factor in the synthesis of certain 1,3,4-thiadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can be compared with other thiadiazole derivatives, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of a sulfone group.

    4-Methyl-1,2,3-thiadiazole-5-thiol: Lacks the chlorophenyl group, making it less complex.

    4-Chlorophenyl 1,2,3-thiadiazole-5-thiol: Similar to the target compound but with a thiol group instead of a sulfone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMMXLMFDKFSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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